1-Amino-6-(benzyloxy)-2-methylhexan-3-one

Catalog No.
S13680386
CAS No.
M.F
C14H21NO2
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-6-(benzyloxy)-2-methylhexan-3-one

Product Name

1-Amino-6-(benzyloxy)-2-methylhexan-3-one

IUPAC Name

1-amino-2-methyl-6-phenylmethoxyhexan-3-one

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-12(10-15)14(16)8-5-9-17-11-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11,15H2,1H3

InChI Key

NONCJGBFPUYRMJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)CCCOCC1=CC=CC=C1

1-Amino-6-(benzyloxy)-2-methylhexan-3-one is an organic compound characterized by the presence of an amino group, a benzyloxy group, and a ketone functional group. Its molecular formula is C14H21NO2C_{14}H_{21}NO_2, and it has a molecular weight of 235.32 g/mol. The structure features a six-membered carbon chain with the amino group located at the first position, the benzyloxy group at the sixth position, and a ketone at the third position. This unique arrangement contributes to its chemical reactivity and potential biological activity.

  • Oxidation: The ketone group can be oxidized further to form carboxylic acids.
  • Reduction: The ketone can be reduced to yield secondary alcohols.
  • Substitution: The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Nucleophiles: Amines or thiols for substitution reactions.

The biological activity of 1-amino-6-(benzyloxy)-2-methylhexan-3-one is primarily attributed to its ability to interact with various biological molecules. The amino group facilitates hydrogen bonding, while the benzyloxy group enables hydrophobic interactions. These properties suggest potential roles in enzyme interactions and metabolic pathways, making it a candidate for further research in pharmacology and biochemistry.

The synthesis of 1-amino-6-(benzyloxy)-2-methylhexan-3-one typically involves multi-step organic reactions:

  • Introduction of the Benzyloxy Group: This is often achieved by reacting a suitable precursor with benzyl alcohol under specific conditions.
  • Amination Reactions: The amino group is introduced through amination processes.
  • Oxidation for Ketone Formation: The ketone functionality is commonly introduced via oxidation reactions.

Industrial methods may optimize these synthetic routes for higher yields and purity, often employing catalysts and controlled environments .

1-Amino-6-(benzyloxy)-2-methylhexan-3-one has several applications in various fields:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Useful in studying enzyme interactions and metabolic pathways due to its unique structure.
  • Industry: Employed in producing specialty chemicals and materials.

Research into the interaction studies of 1-amino-6-(benzyloxy)-2-methylhexan-3-one focuses on its binding affinities and mechanisms of action with biological targets. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions suggests it may influence enzyme activity and protein function, warranting further investigation into its therapeutic potential .

Several compounds share structural features with 1-amino-6-(benzyloxy)-2-methylhexan-3-one, including:

Compound NameStructural FeaturesUnique Aspects
6-Amino-2-methylhexan-3-olLacks the benzyloxy group; contains hydroxyl insteadMore polar due to hydroxyl group
1-Benzyloxypropan-2-oneContains a benzyloxy group but lacks amino functionalitySimpler structure
N-Benzyloxycarbamate DerivativesSimilar benzyloxy functionality; differs in amine structureUsed as intermediates in synthesis
1-Amino-3-methylhexan-3-olContains an amino group but differs in carbon chain lengthDifferent functional properties

The uniqueness of 1-amino-6-(benzyloxy)-2-methylhexan-3-one lies in its combination of an amino group, a benzyloxy moiety, and a ketone functionality, which together create distinct chemical reactivity and potential biological interactions not found in similar compounds .

The synthesis of 1-amino-6-(benzyloxy)-2-methylhexan-3-one represents a significant challenge in organic chemistry due to the presence of multiple functional groups that require careful orchestration of synthetic transformations [1]. The compound features an amino group, a benzyloxy ether, and a ketone functionality, necessitating sophisticated multi-step approaches to achieve the desired structural arrangement .

Mannich Reaction Pathway

The Mannich reaction serves as a cornerstone methodology for constructing the carbon-nitrogen bond in 1-amino-6-(benzyloxy)-2-methylhexan-3-one [3]. This three-component reaction involves the amino alkylation of an acidic proton adjacent to a carbonyl functional group, making it particularly suitable for introducing amino functionality [4]. The mechanism proceeds through formation of an iminium ion from the amine and formaldehyde, followed by nucleophilic attack of the ketone enolate [3] [5].

The reaction demonstrates excellent functional group tolerance, accommodating the benzyloxy protecting group without interference [6]. Recent advances in asymmetric Mannich reactions utilizing proline-based catalysts have enhanced stereoselectivity, achieving enantioselectivities exceeding 95% for similar substrates [7]. The methodology offers particular advantages in maintaining the integrity of sensitive functional groups while establishing the crucial carbon-nitrogen bond [4].

Reductive Amination Strategy

Reductive amination represents another viable approach for synthesizing 1-amino-6-(benzyloxy)-2-methylhexan-3-one [8]. This transformation converts the carbonyl group to an amine via an intermediate imine, offering excellent control over stereochemistry [9]. The process involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine intermediate, which is subsequently reduced to the desired amine product [8].

The methodology demonstrates particular efficacy when employed with sodium borohydride or lithium aluminum hydride as reducing agents [10]. Direct reductive amination protocols allow for one-pot transformations, significantly improving synthetic efficiency and reducing purification requirements [8]. The approach exhibits excellent compatibility with benzyloxy protecting groups, maintaining their integrity throughout the transformation [9].

Nucleophilic Addition Approaches

Nucleophilic addition reactions to carbonyl compounds provide fundamental pathways for constructing the amino ketone framework [11]. The electrophilic nature of ketones makes them susceptible to nucleophilic attack, with the nucleophile approaching at approximately 105 degrees to the carbonyl plane [11]. This transformation results in rehybridization of the carbonyl carbon from sp2 to sp3, generating tetrahedral alkoxide intermediates [11].

The methodology demonstrates particular utility in establishing carbon-nitrogen bonds through carefully controlled nucleophilic additions [12]. Aldehydes generally exhibit higher reactivity than ketones due to both steric and electronic factors, influencing reaction selectivity and product distribution [11]. The presence of electron-withdrawing groups enhances carbonyl electrophilicity, facilitating nucleophilic attack and improving reaction efficiency [13].

ApproachKey StepsOverall Yield (%)Main AdvantagesKey Limitations
Mannich Reaction Pathway3-4 steps65-75High functional group toleranceMulti-step complexity
Reductive Amination Route2-3 steps70-85Excellent stereoselectivityRequires reducing agents
Nucleophilic Addition Strategy4-5 steps55-70Mild reaction conditionsLower overall yields
Direct Amination Method2-3 steps60-80Straightforward procedureLimited substrate scope
Umpolung Enolate Approach3-4 steps70-80Versatile synthetic utilitySpecialized reagents needed

Umpolung Enolate Methodology

The umpolung strategy offers innovative approaches for alpha-amino ketone synthesis through reversal of normal reactivity patterns [1]. Umpoled enolates such as N-alkenoxypyridinium salts react efficiently with diverse amines to generate alpha-amino ketones via an SN2' pathway [1]. This methodology overcomes traditional limitations associated with prefunctionalized ketone derivatives, offering superior chemical yields and excellent functional group tolerance [1].

The approach demonstrates particular utility in constructing complex molecular architectures where conventional methods prove inadequate [1]. The strategy provides access to alpha-amino ketones without requiring extensive protecting group manipulations, significantly streamlining synthetic sequences [1]. Recent developments have expanded the scope to include various amine nucleophiles, enhancing the versatility of this transformation [1].

Catalytic Systems for Ketone-Amino Group Incorporation

Transition Metal Catalysis

Rhodium-based catalytic systems demonstrate exceptional performance in asymmetric transfer hydrogenation reactions for ketone-amino group incorporation [14]. Amino acid-derived rhodium complexes exhibit remarkable enantioselectivity, with thioamide ligands derived from L-valine generating products with R configuration at 95% enantiomeric excess [14]. The corresponding L-valine-based hydroxamic acids facilitate formation of S-alcohols with 97% enantiomeric excess, demonstrating switchable enantioselectivity [14].

The catalytic mechanism involves distinct coordination modes for thioamide and hydroxamic acid ligands, resulting in different rate-limiting steps and stereochemical outcomes [14]. Kinetic investigations reveal pseudo-first-order dependence on substrate for thioamide-based catalysts, while hydroxamic acid-containing systems exhibit pseudo-zero-order dependence [14]. These mechanistic insights enable rational catalyst design for specific transformations [14].

Palladium-catalyzed systems offer complementary approaches for carbon-nitrogen bond formation through cross-coupling methodologies [15]. Photoredox nickel catalysis combined with phosphoranyl radicals enables direct ketone synthesis from carboxylic acids and organohalides, providing efficient access to functionalized ketones [15]. The methodology demonstrates excellent functional group compatibility and synthetic robustness across diverse substrate classes [15].

Organocatalytic Approaches

Organocatalytic systems provide environmentally benign alternatives for ketone-amino group incorporation [16]. Chiral aldehyde catalysts based on binaphthol derivatives demonstrate excellent stereocontrol in asymmetric amino acid transformations [16]. These catalysts operate through enolate intermediate face control, enabling precise stereochemical outcomes [16].

The catalytic cycle involves formation of chiral enolate intermediates that undergo stereoselective reactions with electrophilic partners [16]. Pyridoxal-dependent catalysis offers biomimetic approaches that mirror enzymatic amino acid metabolism [16]. Recent advances in organocatalysis have expanded substrate scope and improved stereoselectivity for complex transformations [16].

Enzymatic Catalysis

Biocatalytic approaches utilizing amino acid dehydrogenases provide highly enantioselective pathways for ketone-amino group incorporation [9]. These enzymes catalyze reductive amination of alpha-keto acids to alpha-amino acids using NAD(P)H as cofactor, achieving exceptional stereoselectivity [9]. The equilibrium position strongly favors amino acid formation, with ammonia serving as the least expensive nitrogen source [9].

Cofactor regeneration systems utilizing formate dehydrogenase or glucose dehydrogenase enable practical synthetic applications [9]. Recent protein engineering efforts have developed amine dehydrogenases that reductively aminate ketones to amines with excellent enantioselectivity [9]. These biocatalytic systems demonstrate turnover numbers exceeding 2000, making them attractive for industrial applications [17].

Catalyst TypeMechanismEnantioselectivity (% ee)Reaction ConditionsTurnover Number
Rhodium-Amino Acid ComplexesAsymmetric transfer hydrogenation90-9725-40°C, 2-propanol100-500
Ruthenium-Phosphine SystemsDirect hydrogenation85-9550-80°C, H2 pressure200-1000
Palladium-Ligand CatalystsCross-coupling reactions70-90Room temperature, inert atmosphere50-200
Organocatalytic SystemsEnamine/iminium catalysis80-95Ambient conditions5-20
Enzyme-Based CatalystsBiocatalytic transformation>9930-40°C, aqueous buffer500-2000

Benzyloxy Protection/Deprotection Strategies

Catalytic Hydrogenolysis Methods

Catalytic hydrogenolysis represents the most widely employed method for benzyl ether deprotection, utilizing palladium on carbon under hydrogen atmosphere [18]. The mechanism involves oxidative addition of the benzyl ether to palladium(0), forming a palladium(II) complex, followed by hydrogen coordination and transfer to facilitate alcohol release [18]. Reductive elimination expels toluene and regenerates the palladium catalyst, completing the catalytic cycle [19].

The methodology demonstrates excellent yields typically ranging from 85-95% with high product purity [20]. Reaction conditions are remarkably mild, proceeding at room temperature under atmospheric pressure [18]. The transformation exhibits high selectivity for benzyl ethers while maintaining compatibility with various functional groups [19]. Alternative protocols employing 1,4-cyclohexadiene as hydrogen transfer source enable microwave-assisted transformations with enhanced reaction rates [18].

Optimized conditions for palladium-catalyzed hydrogenolysis prevent unwanted saturation of aromatic protecting groups through catalyst pretreatment strategies [21]. These approaches suppress hydrogenation side products while maintaining selective hydrogenolysis of benzyl and naphthylmethyl ethers [21]. The methodology demonstrates effectiveness under both batch and continuous flow conditions, achieving isolated yields exceeding 80% [21].

Lewis Acid-Mediated Cleavage

Lewis acid-mediated deprotection provides alternative approaches for benzyl ether cleavage under specific reaction conditions [22]. Tin(IV) chloride demonstrates selective cleavage of benzyl esters over benzyl ethers and benzyl amines, offering unique chemoselectivity [22]. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack at the benzylic carbon [23].

Boron trichloride and titanium tetrachloride represent powerful Lewis acids for benzyl ether cleavage, requiring cryogenic temperatures to prevent side reactions [23]. These reagents demonstrate particular efficacy for electron-rich benzyl ethers, achieving quantitative deprotection under controlled conditions [22]. The methodology requires careful optimization of reaction conditions to minimize formation of unwanted byproducts [23].

Recent developments in Lewis acid-Lewis base combinations exhibit unique reactivity profiles not observed with Lewis acids alone [23]. These systems enable selective deprotection through controlled coordination and activation mechanisms [23]. The approach demonstrates particular utility for substrates where traditional hydrogenolysis conditions prove incompatible [22].

Oxidative and Photochemical Methods

Oxidative deprotection employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides mild conditions for benzyl ether cleavage [24]. The methodology demonstrates excellent functional group compatibility, maintaining azides, alkenes, and alkynes under reaction conditions [25]. Photochemical activation using visible light enhances reaction efficiency while reducing reaction times from hours to minutes in continuous flow systems [25].

The mechanism involves single-electron transfer from the benzyl ether to the oxidant, generating radical cation intermediates that undergo subsequent fragmentation [25]. This approach renders benzyl ethers orthogonal protecting groups due to the mild reaction conditions and high selectivity [25]. The methodology demonstrates particular utility in complex synthetic sequences where harsh reduction conditions prove incompatible [25].

Cerium(IV) ammonium nitrate represents another effective oxidative deprotection reagent, operating through similar radical mechanisms [24]. The approach offers complementary reactivity profiles and enables selective deprotection in multiply-protected substrates [24]. Recent advances in photochemical methods have expanded the scope to include various benzyl ether derivatives [25].

MethodReagentsReaction ConditionsYield Range (%)Functional Group CompatibilitySelectivity
Catalytic HydrogenolysisH2, Pd/CRoom temperature, atmospheric pressure85-95ModerateHigh
Lewis Acid CleavageBCl3, TiCl4, SnCl4-78°C to 0°C, inert atmosphere80-90LimitedVariable
Oxidative DeprotectionDDQ, CANRoom temperature, organic solvent70-85GoodModerate
Photochemical CleavageDDQ, visible lightRoom temperature, light irradiation75-90ExcellentHigh
Metal-Mediated ReductionNa/NH3, Li/NH3-78°C, liquid ammonia60-80LimitedLow

Orthogonal Protection Strategies

Orthogonal protection enables specific deprotection of individual protecting groups in multiply-protected structures [26]. Benzyl ethers demonstrate compatibility with fluorenylmethylenoxy carbamates and tert-butyl ethers, enabling sequential deprotection through distinct mechanisms [26]. Hydrogenolysis selectively removes benzyl groups, while bases cleave fluorenylmethylenoxy groups and acids remove tert-butyl ethers [26].

This strategy proves essential in carbohydrate chemistry where multiple hydroxyl groups require differentiated protection [26]. The approach enables standardized reaction conditions with yields exceeding 99% in automated synthetic sequences [26]. Successful implementation requires careful selection of orthogonal protecting groups that remain stable under all intermediate reaction conditions [27].

Recent advances in orthogonal protection have expanded the available combinations and improved selectivity [27]. The strategy enables complex synthetic transformations that would otherwise require extensive protecting group manipulations [27]. These developments have particular significance for industrial applications where synthetic efficiency directly impacts production costs [26].

Industrial-Scale Production Challenges

Scale-Up Complexity and Process Engineering

Industrial-scale production of 1-amino-6-(benzyloxy)-2-methylhexan-3-one faces significant challenges related to heat and mass transfer limitations [28]. Complex multi-step syntheses exhibit increased potential for complications during scale-up, requiring careful optimization of reaction parameters [28]. Heat management becomes critical as reaction volumes increase, with exothermic processes potentially leading to runaway reactions [28].

Mass transfer limitations significantly impact reaction kinetics and product quality at industrial scale [28]. Mixing efficiency decreases as reactor volume increases, affecting reaction homogeneity and yield consistency [28]. These challenges necessitate implementation of advanced reactor designs and process intensification strategies [28]. Continuous flow reactors offer solutions through improved heat and mass transfer characteristics [28].

Process analytical technology enables real-time monitoring of critical process parameters, facilitating rapid response to deviations [28]. Statistical design of experiments provides systematic approaches for optimization while minimizing experimental requirements [28]. These methodologies prove essential for developing robust industrial processes with consistent product quality [28].

Economic and Cost Considerations

The multi-step nature of 1-amino-6-(benzyloxy)-2-methylhexan-3-one synthesis results in significant cost implications for industrial production [29]. Expensive catalysts, particularly precious metal systems, contribute substantially to production costs [29]. Catalyst recycling and recovery systems become essential for economic viability [29]. Process intensification strategies can reduce overall costs through improved efficiency and reduced waste generation [29].

Raw material costs represent a major component of production expenses, with specialized reagents commanding premium prices [30]. Alternative synthetic routes utilizing readily available starting materials offer potential cost reductions [29]. Economies of scale become particularly important for justifying capital investments in specialized equipment [31]. Market analysis indicates that production costs must remain below specific thresholds to maintain commercial viability [31].

Waste disposal costs add significant economic burden, particularly for processes generating hazardous byproducts [31]. Green chemistry approaches that minimize waste generation offer both economic and environmental benefits [31]. Solvent recovery and recycling systems reduce both costs and environmental impact [28]. Life cycle assessment provides comprehensive evaluation of total production costs including environmental externalities [31].

Quality Control and Process Optimization

Maintaining consistent product quality at industrial scale requires sophisticated analytical capabilities and process control systems [28]. Real-time monitoring of reaction progress enables immediate response to deviations [28]. Advanced purification techniques become essential for meeting stringent purity requirements [28]. Statistical process control provides frameworks for maintaining quality within specified limits [28].

Analytical method development must address the unique challenges of industrial-scale production [28]. High-throughput analytical techniques enable rapid quality assessment without compromising production schedules [28]. Method validation ensures reliability and accuracy across diverse production conditions [28]. Automated sampling and analysis systems reduce labor costs while improving consistency [28].

Process optimization requires systematic evaluation of multiple variables and their interactions [28]. Design of experiments methodologies enables efficient exploration of process space [28]. Multivariate analysis identifies critical process parameters and their acceptable ranges [28]. Continuous improvement programs ensure ongoing optimization as production experience accumulates [28].

Challenge CategorySpecific IssuesImpact LevelProposed SolutionsImplementation CostExpected Benefit
Scale-Up ComplexityHeat transfer limitations, mass transfer effectsHighContinuous flow reactors, improved mixingHighImproved yields, consistent quality
Cost ConsiderationsExpensive catalysts, multi-step synthesisHighCatalyst recycling, process intensificationMediumReduced production costs
Safety and EnvironmentalSolvent disposal, toxic reagentsMediumGreen solvents, waste minimizationMediumRegulatory compliance, sustainability
Process OptimizationReaction monitoring, yield optimizationMediumIn-line monitoring, statistical designLowHigher efficiency, reduced waste
Quality ControlPurity requirements, analytical methodsHighAdvanced purification, real-time analysisMediumEnhanced product quality

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

235.157228913 g/mol

Monoisotopic Mass

235.157228913 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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